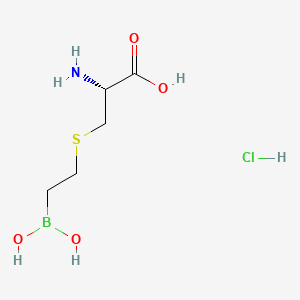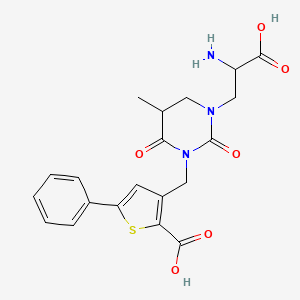
ACET
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potent and selective GluR5-containing kainate receptor antagonist (IC50 = 7 nM) that displays selectivity over GluR6-containing kainate, NMDA, AMPA and group I mGlu receptors. Reversibly blocks induction of NMDA receptor-independent long term potentiation (LTP) in vitro at nanomolar concentrations.
Aplicaciones Científicas De Investigación
Remote Sensing of Earth's Atmosphere : The Atmospheric Chemistry Experiment (ACE), part of the SCISAT-1 mission, is significant for remote sensing of Earth's atmosphere. It uses a Fourier Transform Spectrometer and a dual spectrophotometer to gather data on atmospheric molecules and extinction profiles, aiding in atmospheric research (Bernath et al., 2003).
Virtual Process Engineering in Chemical Engineering : The ACET model, emphasizing Accuracy, Capability, and Efficiency in computational simulation, is pivotal in chemical engineering. It represents a shift towards virtual process engineering, enhancing research and development in this field (Ge et al., 2011).
AC Electrothermal Micropumps in Biofluidic Applications : AC electrothermal (this compound) micropumps, notable for their application in moving high conductivity fluids like biological fluids, represent a crucial development in micro-scale fluid delivery. Their efficiency in terms of flow rate and back-pressure capabilities are of particular interest (Salari et al., 2014).
Architectural Coordination and Enterprise Transformation : this compound is highlighted in the context of architectural coordination for enterprise transformation. It emphasizes the need for a user-centric perspective in designing this compound, addressing behavioral understanding, acceptance, continuous use, and design from a user-centric viewpoint (Bischoff, 2017).
Oceanographic Studies : In oceanography, this compound has been referenced in studies like the Bass Strait Forcing of Coastal Trapped Waves, contributing to the understanding of oceanographic dynamics and marine science (Morrow et al., 1990).
Green Manufacturing of Ultrafiltration Membranes : Research on cellulose acetate membranes for ultrafiltration shows significant environmental impacts, with the study focusing on greener manufacturing processes. This research provides insights into eco-friendly production strategies for membrane technology (Prézélus et al., 2021).
Atmospheric Studies and Aerosol Characterization : The International Global Atmospheric Chemistry (IGAC) Project's Aerosol Characterization Experiment (ACE 1) is another example where this compound has been applied in atmospheric studies, specifically in understanding aerosol properties and their impact on climate (Bates et al., 1998).
Forensic Science - Fingerprint Analysis : In forensic science, the Analysis-Comparison-Evaluation-Verification (ACE-V) method used in fingerprint analysis is an area where this compound is applied. The scientific validation and reliability of this method have been scrutinized, highlighting the need for empirical evidence to establish its validity (Haber & Haber, 2007).
Análisis Bioquímico
Biochemical Properties
ACET interacts with various enzymes, proteins, and other biomolecules in its biochemical reactions. The major product of their metabolism is acetate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to be a highly potent and specific kainate receptor antagonist, affecting hippocampal mossy fibre function . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves an addition-coupled electron transfer (this compound) mechanism . This mechanism is based on the density functional theory and quasi-molecular dynamics calculations .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes over time. For instance, this compound micropumps have been used for biofluid delivery systems due to their high pumping efficiency for high conductive liquids . The AC Electrothermal (this compound) technique has shown high effectiveness in the transport and mixing of conductive biofluids .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, Acetobacter aceti, a type of this compound, temporarily accumulates acetate when cultured in the presence of ethanol. The accumulated acetate is utilized as a carbon and energy source via the tricarboxylic acid (TCA) cycle .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, this compound micropumps have been used for biofluid delivery systems due to their high pumping efficiency for high conductive liquids .
Propiedades
IUPAC Name |
3-[[3-(2-amino-2-carboxyethyl)-5-methyl-2,6-dioxo-1,3-diazinan-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-11-8-22(10-14(21)18(25)26)20(29)23(17(11)24)9-13-7-15(30-16(13)19(27)28)12-5-3-2-4-6-12/h2-7,11,14H,8-10,21H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAMYRWMIRGBQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of acetazolamide (ACET)?
A1: Acetazolamide (this compound) is a potent inhibitor of carbonic anhydrase, an enzyme found in various tissues including red blood cells, kidneys, and the central nervous system [, ].
Q2: How does the inhibition of carbonic anhydrase by this compound affect the body?
A2: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and protons. Inhibition of this enzyme by this compound leads to a decrease in bicarbonate reabsorption in the proximal tubules of the kidneys, resulting in increased urinary excretion of bicarbonate, sodium, and water. This diuresis has a variety of clinical applications, including the treatment of glaucoma and altitude sickness [, ].
Q3: Does this compound affect ventilation in patients with chronic obstructive pulmonary disease (COPD)?
A3: Yes, this compound therapy can improve gas exchange in patients with COPD. Studies have shown that this compound can decrease daytime arterial carbon dioxide tension (PaCO2) and nighttime end-tidal carbon dioxide tension (PETCO2) in hypoxemic COPD patients. This compound treatment also appears to improve subjective sleep quality in this population [, ].
Q4: What is the molecular formula and weight of acetazolamide (this compound)?
A4: The molecular formula of this compound is C4H6N4O3S2, and its molecular weight is 222.25 g/mol.
Q5: How stable is acetazolamide (this compound) in solution?
A5: The stability of this compound in solution can vary depending on factors such as pH, temperature, and the presence of excipients. Formulation strategies are often employed to improve its stability and solubility in pharmaceutical preparations [].
Q6: Does acetazolamide (this compound) have any catalytic properties?
A6: While this compound is primarily known for its inhibitory effects on carbonic anhydrase, it is not typically considered a catalyst itself.
Q7: Have there been any computational studies on acetazolamide (this compound) and its interactions with carbonic anhydrase?
A7: While specific computational studies were not mentioned in the provided abstracts, computational chemistry techniques like molecular docking and molecular dynamics simulations are frequently used to study drug-target interactions, including those of this compound and carbonic anhydrase [].
Q8: What are some common formulation strategies used to improve the stability or solubility of acetazolamide (this compound) in pharmaceutical products?
A8: Common strategies include adjusting the pH of the formulation, using specific salt forms of the drug, adding stabilizing agents or excipients, and choosing appropriate packaging materials.
Q9: Is there specific information available regarding the SHE regulations pertaining to the handling and disposal of acetazolamide (this compound)?
A10: While the provided abstracts do not mention specific SHE regulations, researchers and manufacturers are expected to adhere to all relevant safety guidelines and regulations for handling, storage, and disposal of this compound and related compounds [].
Q10: What is the typical route of administration for acetazolamide (this compound) in clinical settings?
A11: this compound can be administered orally or intravenously depending on the clinical indication and desired onset of action [, , , ].
Q11: What are some of the key applications of acetazolamide (this compound) in research and clinical practice?
A12: Research applications include investigating the role of carbonic anhydrase in various physiological and pathological processes, while clinical uses encompass the treatment of glaucoma, altitude sickness, and certain neurological disorders [, , , , ].
Q12: Are there any known instances of resistance developing to acetazolamide (this compound) therapy?
A12: While the provided abstracts do not explicitly mention resistance mechanisms, prolonged use of any drug can potentially lead to decreased efficacy due to various factors, including altered drug metabolism or target modification.
Q13: Are there any known long-term effects associated with the use of acetazolamide (this compound)?
A14: While generally considered safe when used appropriately, this compound, like any medication, can have potential side effects. Long-term use may require monitoring for electrolyte imbalances and other potential adverse events. It's always crucial to consult with a healthcare professional for any health concerns and before starting or stopping any medication [].
Q14: Have there been any attempts to develop targeted delivery systems for acetazolamide (this compound) to enhance its efficacy or reduce potential side effects?
A14: While the provided abstracts do not detail targeted delivery systems, research in drug delivery constantly explores novel approaches to improve drug efficacy and safety profiles.
Q15: Are there any specific biomarkers that are routinely used to monitor the efficacy or potential adverse effects of acetazolamide (this compound) therapy?
A16: Clinical monitoring of this compound therapy often involves assessing electrolyte levels, kidney function, and other relevant blood parameters [, ].
Q16: What analytical techniques are commonly employed for the detection and quantification of acetazolamide (this compound) in biological samples?
A17: Various analytical techniques, such as high-performance liquid chromatography (HPLC) [, , ] and potentially mass spectrometry, can be employed to detect and quantify this compound in biological matrices like plasma or urine.
Q17: How does the dissolution rate of acetazolamide (this compound) impact its bioavailability and overall effectiveness?
A19: The dissolution rate of a drug, particularly those administered orally, can significantly affect its absorption rate and, consequently, its bioavailability. Formulation strategies are often employed to optimize dissolution and enhance the drug's therapeutic efficacy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
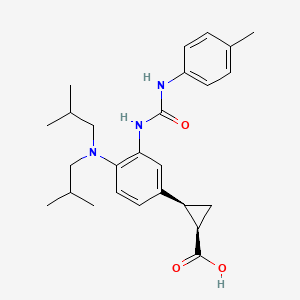
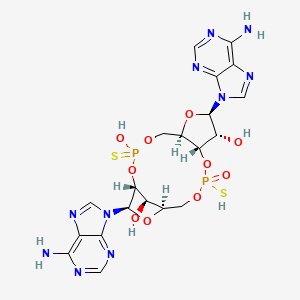
![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)
![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)
![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)



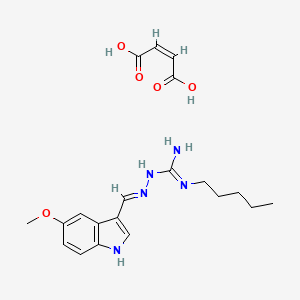

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)
